molecular formula C17H19NO2 B4399291 N-phenyl-2-(2,4,5-trimethylphenoxy)acetamide

N-phenyl-2-(2,4,5-trimethylphenoxy)acetamide

Cat. No.: B4399291
M. Wt: 269.34 g/mol
InChI Key: IEUKGCZFOQDAOC-UHFFFAOYSA-N
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Description

N-phenyl-2-(2,4,5-trimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl group attached to the nitrogen atom and a 2,4,5-trimethylphenoxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(2,4,5-trimethylphenoxy)acetamide typically involves the reaction of 2,4,5-trimethylphenol with chloroacetyl chloride to form 2,4,5-trimethylphenoxyacetyl chloride. This intermediate is then reacted with aniline (phenylamine) in the presence of a base such as triethylamine to yield the desired product. The reaction conditions generally include:

    Step 1: Reaction of 2,4,5-trimethylphenol with chloroacetyl chloride in the presence of a base like pyridine at low temperatures (0-5°C).

    Step 2: Reaction of the resulting 2,4,5-trimethylphenoxyacetyl chloride with aniline in the presence of triethylamine at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(2,4,5-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and trimethylphenoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like hydroxide ions for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted phenoxyacetamides.

Scientific Research Applications

N-phenyl-2-(2,4,5-trimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-phenyl-2-(2,4,5-trimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide: Lacks the trimethylphenoxy group, making it less complex and potentially less active in certain applications.

    2,4,5-trimethylphenoxyacetic acid: Contains a carboxylic acid group instead of the acetamide moiety, leading to different chemical properties and reactivity.

    N-(2,4,5-trimethylphenyl)acetamide: Similar structure but with the trimethylphenyl group directly attached to the nitrogen atom, which may affect its biological activity and chemical behavior.

Uniqueness

N-phenyl-2-(2,4,5-trimethylphenoxy)acetamide is unique due to the presence of both the phenyl and 2,4,5-trimethylphenoxy groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-phenyl-2-(2,4,5-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12-9-14(3)16(10-13(12)2)20-11-17(19)18-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUKGCZFOQDAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OCC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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